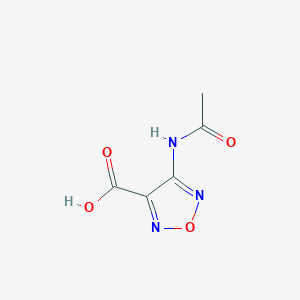

4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid is a compound with the molecular formula C5H5N3O4 and a molecular weight of 171.11 g/mol. It belongs to the class of organic compounds known as oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

Oxadiazoles, including 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid, can be synthesized from different strategies involving the use of amidoxime with carbonyl compounds such as carboxylic acids . Another synthetic procedure involves the in situ formation of an electrophilic nitrogen species .Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring system, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Aplicaciones Científicas De Investigación

Proteomics Research

4-Acetylamino-furazan-3-carboxylic acid is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions, modifications, and expression levels within cells.

Anti-Infective Agents

The oxadiazole ring, which is part of this compound’s structure, has been studied for its potential as an anti-infective agent . Researchers have synthesized various derivatives of oxadiazoles to explore their antibacterial, antiviral, and anti-leishmanial activities. The compound’s role in the synthesis of these derivatives makes it valuable in the development of new medications to combat infectious diseases.

Energetic Materials

Due to its high positive enthalpy of formation and density, the furazan ring present in 4-Acetylamino-furazan-3-carboxylic acid is of interest in the synthesis of high-energy and explosive materials . Its stability and energetic properties are leveraged in the design of compounds for military and industrial applications.

Synthetic Chemistry

In synthetic chemistry , 4-Acetylamino-furazan-3-carboxylic acid is a precursor for various synthetic routes . It is involved in the preparation of different organic compounds, demonstrating its versatility and importance in chemical synthesis.

Mecanismo De Acción

Mode of Action

It’s structurally related to 4-aminofurazan-3-carboxylic acid amidrazone, which has been used as a cation in the development of insensitive energetic materials . These materials are insensitive to impact and friction, suggesting that the compound may interact with its targets in a way that stabilizes them against physical stress .

Result of Action

Related compounds have been shown to desensitize energetic materials, suggesting that this compound may have similar effects .

Direcciones Futuras

Oxadiazoles, including 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid, have established their potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The future directions in this field could involve further refinement of oxadiazole as anti-infective agents and the design of new chemical entities with potential of anti-infective activity .

Propiedades

IUPAC Name |

4-acetamido-1,2,5-oxadiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-2(9)6-4-3(5(10)11)7-12-8-4/h1H3,(H,10,11)(H,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFOZUNRRFANMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NON=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylamino-furazan-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.